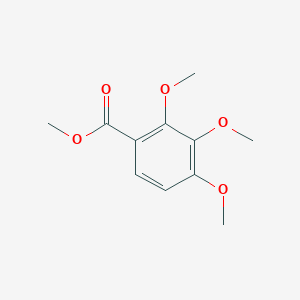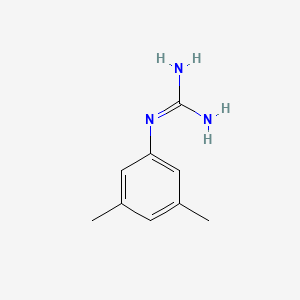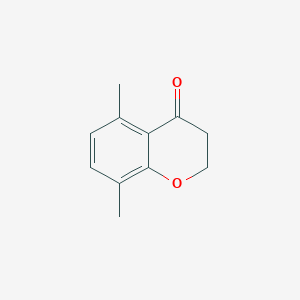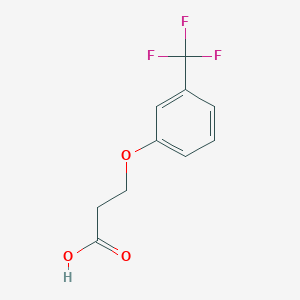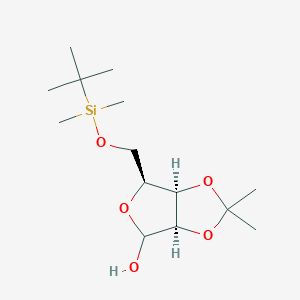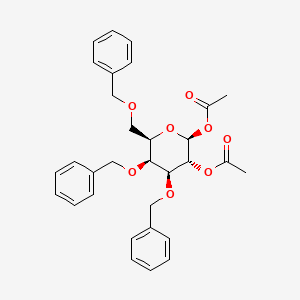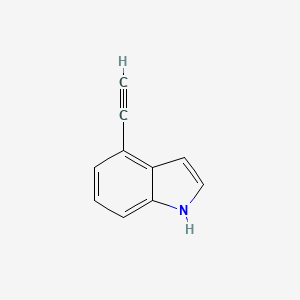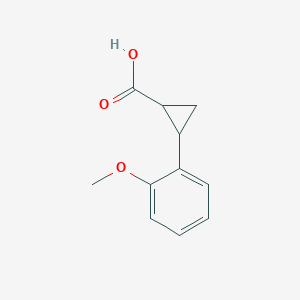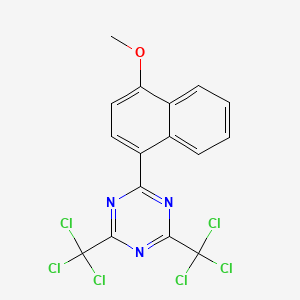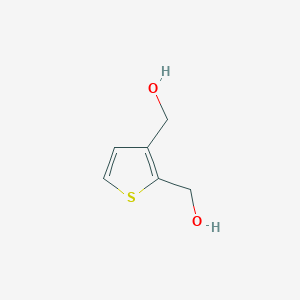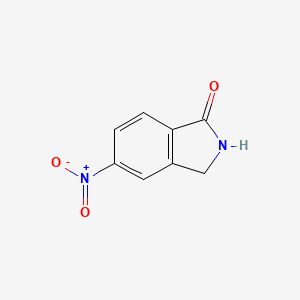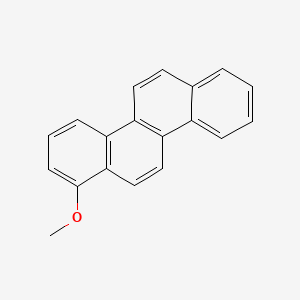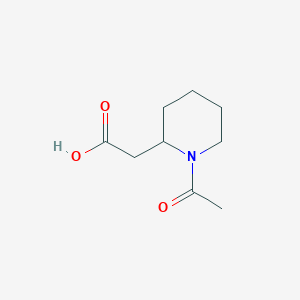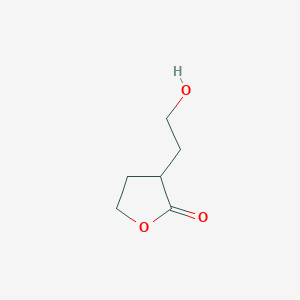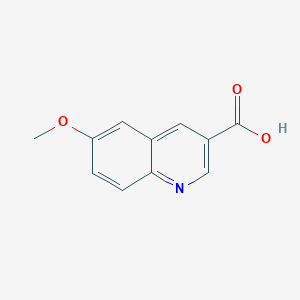
6-Methoxyquinoline-3-carboxylic acid
概要
説明
6-Methoxyquinoline-3-carboxylic acid is a heterocyclic compound with the empirical formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . It is also known by the synonym 3-Carboxy-6-methoxyquinoline . This compound features a quinoline ring system with a carboxylic acid group at position 3 and a methoxy group at position 6.
Physical And Chemical Properties Analysis
科学的研究の応用
Novel Fluorophore Applications
6-Methoxyquinoline-3-carboxylic acid demonstrates promise in biomedical analysis as a novel fluorophore. It exhibits strong fluorescence in a wide pH range, making it suitable for various aqueous media. Its stability against light and heat is notable, with no degradation observed under strenuous conditions. This compound also shows potential as a fluorescent labeling reagent for carboxylic acids, demonstrating its versatility in scientific applications (Hirano et al., 2004).
Applications in Synthesis of Quinoline Derivatives
6-Methoxyquinoline-3-carboxylic acid is used in synthesizing quinoline derivatives, which are important in developing serotonergic lead structures. These compounds have shown reasonable affinity in certain biomedical contexts, suggesting their potential in drug discovery and molecular biology research (Hanna-Elias et al., 2009).
Photophysical Properties in Solution
The photophysical properties of 6-Methoxyquinoline and related compounds have been studied extensively. These studies include investigations into their absorption and fluorescence spectra as a function of pH, providing insights into their chemical behavior in various environments. Such research is crucial for developing new materials and understanding chemical reactions in different states (Poizat et al., 2004).
Enantiopure Synthesis for Nuclear Receptor Modulators
6-Methoxyquinoline-3-carboxylic acid is involved in the synthesis of enantiopure compounds, which are significant in modulating nuclear receptors. This application is particularly relevant in medicinal chemistry, where stereochemistry plays a crucial role in drug efficacy and safety (Forró et al., 2016).
Biological Effects on Mice Behavior
Research has also explored the effects of tetrahydroisoquinoline-3-carboxylic acids, related to 6-Methoxyquinoline-3-carboxylic acid, on the behavior of mice. These studies contribute to our understanding of how certain chemical compounds can influence neurological processes and behavior (Nakagawa et al., 1996).
Antimicrobial and Antituberculosis Activities
6-Methoxyquinoline derivatives have been synthesized and studied for their antimicrobial activities. These compounds show potential in combating various bacterial infections, including tuberculosis, highlighting their significance in developing new antimicrobial agents (Patel & Patel, 2010).
特性
IUPAC Name |
6-methoxyquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-2-3-10-7(5-9)4-8(6-12-10)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFFBQNKTUMKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557847 | |
| Record name | 6-Methoxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyquinoline-3-carboxylic acid | |
CAS RN |
71082-47-8 | |
| Record name | 6-Methoxyquinoline-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71082-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


